1-(2,5-Dimethylfuran-3-yl)ethan-1-amine

Description

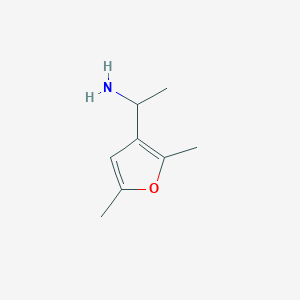

1-(2,5-Dimethylfuran-3-yl)ethan-1-amine (CAS 317830-20-9) is a primary amine featuring a furan ring substituted with methyl groups at positions 2 and 5, and an ethanamine moiety at position 2. Its molecular formula is C₈H₁₃NO, with a molecular weight of 139.2 g/mol . The compound is a liquid at room temperature and is cataloged as a life science reagent, primarily used in organic synthesis and pharmaceutical research . Its structure (Figure 1) confers reactivity typical of both amines and furans, making it a versatile intermediate for constructing bioactive molecules or functional materials.

Figure 1. Structure of this compound.

Properties

IUPAC Name |

1-(2,5-dimethylfuran-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-5-4-8(6(2)9)7(3)10-5/h4,6H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHKKBLSINVYHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588033 | |

| Record name | 1-(2,5-Dimethylfuran-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317830-20-9 | |

| Record name | 1-(2,5-Dimethylfuran-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(2,5-Dimethylfuran-3-yl)ethan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethylfuran and ethylamine.

Reaction Conditions: The reaction involves the alkylation of 2,5-dimethylfuran with ethylamine under controlled conditions. This process may require the use of a catalyst and specific temperature and pressure conditions to ensure optimal yield.

Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(2,5-Dimethylfuran-3-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

1-(2,5-Dimethylfuran-3-yl)ethan-1-amine has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of novel therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylfuran-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between 1-(2,5-Dimethylfuran-3-yl)ethan-1-amine and related ethanamine derivatives.

Table 1. Comparative Analysis of Ethanamine Derivatives

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Heterocycle/Aromatic Group | Physical State | Applications |

|---|---|---|---|---|---|---|

| This compound | C₈H₁₃NO | 139.2 | 2,5-dimethylfuran | Furan | Liquid | Life sciences, synthesis |

| 1-(2,5-Dimethylthiophen-3-yl)-2,2,2-trifluoroethan-1-amine | C₈H₁₀F₃NS | 209.23 | 2,5-dimethylthiophene, trifluoro | Thiophene | Not reported | Material science |

| 2,2-Diphenylethan-1-amine | C₁₄H₁₅N | 197.28 | Two phenyl groups | Benzene | Solid | Pharmaceuticals, polymers |

| 1-(Pyridin-2-yl)ethan-1-amine | C₇H₁₀N₂ | 122.17 | Pyridine ring | Pyridine | Not reported | Chiral drug intermediates |

| 1-(Naphthalen-1-yl)ethan-1-amine | C₁₂H₁₃N | 171.24 | Naphthyl group | Naphthalene | Not reported | Enantioselective transport |

Key Structural and Functional Differences

Heterocyclic Core: The furan ring in the target compound (electron-rich due to oxygen) contrasts with thiophene (sulfur-containing, less polar) and pyridine (aromatic nitrogen, basic). The pyridin-2-yl variant (C₇H₁₀N₂) is a key chiral intermediate in drug synthesis (e.g., antiviral agents), leveraging pyridine’s nitrogen for coordination chemistry .

Trifluoroethyl substitution in the thiophene analog introduces strong electron-withdrawing effects, reducing amine basicity and altering solubility . Diphenyl substitution in 2,2-diphenylethan-1-amine enhances hydrophobicity and rigidity, favoring applications in polymer backbones or as a scaffold for bioactive molecules .

Physicochemical Properties :

- The target compound’s liquid state (vs. solid diphenylethan-1-amine) suggests lower melting points due to reduced molecular symmetry and weaker intermolecular forces .

- Chirality : Enantiomers like (R)-1-(2,5-Dimethylfuran-3-yl)ethan-1-amine () may exhibit stereoselective binding in drug-receptor interactions, analogous to pyridinyl ethanamines used in asymmetric catalysis .

Applications :

- Life Sciences : The target compound is marketed as a building block for drug discovery, whereas 1-(pyridin-2-yl)ethan-1-amine derivatives are prioritized in industrial asymmetric hydrogenation for chiral drugs .

- Material Science : Thiophene-based analogs (e.g., C₈H₁₀F₃NS) are explored for conductive polymers due to sulfur’s polarizability and trifluoro groups’ electronic effects .

Research Findings

- Synthetic Utility : The furan ring in this compound can undergo electrophilic substitution or ring-opening reactions, unlike the more stable pyridine or benzene derivatives .

- Pharmacological Potential: Structurally related phenethylamines (e.g., 2C-D, ) exhibit psychoactive properties, but the target compound’s methyl-substituted furan may mitigate such activity while retaining utility in non-CNS drug candidates .

- Enantioselectivity : Crown ether-mediated transport studies () suggest that naphthyl or phenyl ethanamines exhibit higher enantioselectivity than furan derivatives, likely due to stronger π-π interactions .

Biological Activity

Overview

1-(2,5-Dimethylfuran-3-yl)ethan-1-amine, with the molecular formula C8H13NO, is a compound featuring a furan ring substituted with two methyl groups and an ethanamine group. This unique structure suggests potential biological activities, particularly in antimicrobial and anti-inflammatory domains. Research into its biological properties is still evolving, but preliminary studies indicate promising results.

- Molecular Weight : 139.19 g/mol

- IUPAC Name : 1-(2,5-dimethylfuran-3-yl)ethanamine

- Canonical SMILES : CC1=CC(=C(O1)C)C(C)N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may modulate pathways related to inflammation and microbial resistance. The compound's furan moiety is crucial for its biological interactions, as evidenced by structure–activity relationship (SAR) studies highlighting the importance of the 2,5-dimethyl substitution in enhancing activity against certain pathogens .

Antimicrobial Activity

Research has indicated that compounds with furan moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been shown to inhibit various bacterial strains effectively. A study demonstrated that certain furan derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 95 µM against Mycobacterium tuberculosis, indicating potential as anti-tuberculosis agents .

Anti-inflammatory Properties

In vitro studies suggest that the compound may possess anti-inflammatory effects. Its structural similarity to known anti-inflammatory agents has prompted investigations into its efficacy in reducing inflammatory markers in cell cultures. The presence of the ethanamine group appears to enhance its interaction with biological targets involved in inflammatory responses.

Comparative Analysis with Similar Compounds

A comparison with other furan-based compounds reveals that this compound has unique properties due to its specific substitutions. For example:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,5-Dimethylfuran | Simple furan structure | Moderate antimicrobial activity |

| 3-Furylmethanamine | Amino group on furan | Antiviral properties |

| This compound | Furan with ethanamine group | Promising antimicrobial and anti-inflammatory effects |

Case Studies and Research Findings

Several studies have explored the biological activity of furan derivatives:

- Antiviral Activity : A study identified furan-carboxamide derivatives as potent inhibitors of H5N1 influenza virus. The research emphasized that modifications in the furan structure significantly impacted antiviral efficacy .

- Synthesis and Evaluation : Research into the synthesis of novel N-(3-aryl-1,2,4-triazol-5-yl) cinnamamide derivatives highlighted structural similarities to this compound and their potential antimycobacterial activity .

- Inflammation Studies : Ongoing investigations are assessing how structural variations in compounds like this compound influence their ability to modulate inflammatory pathways in vitro.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.